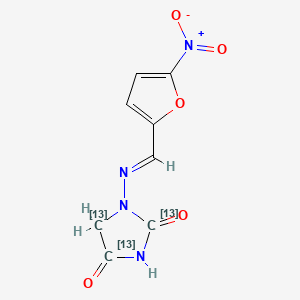

Nitrofurantoin-13C3

Description

Properties

IUPAC Name |

1-[(E)-(5-nitrofuran-2-yl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)/b9-3+/i4+1,6+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFQHRVNIOXGAQ-PZGYLZBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676069 | |

| Record name | 1-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~13~C_3_)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217226-46-4 | |

| Record name | 1-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~13~C_3_)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217226-46-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 13C Labeled Nitrofurantoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of nitrofurantoin, with a special focus on its 13C labeled analogue. This document is intended to be a valuable resource for researchers and professionals involved in drug development, offering detailed data, experimental methodologies, and a deeper understanding of nitrofurantoin's mechanism of action.

Introduction to Nitrofurantoin and 13C Labeling

Nitrofurantoin is a synthetic nitrofuran antibiotic primarily used for the treatment and prophylaxis of uncomplicated urinary tract infections.[1] Its efficacy is attributed to its ability to be activated by bacterial nitroreductases, leading to the formation of reactive intermediates that disrupt multiple cellular processes in susceptible bacteria.[2][3]

Isotopic labeling, particularly with the stable isotope carbon-13 (13C), is a powerful technique in pharmaceutical research. 13C labeled compounds serve as invaluable tools in metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative bioanalysis by mass spectrometry. The incorporation of 13C atoms into the nitrofurantoin molecule allows for precise tracking and quantification without altering the fundamental chemical reactivity of the parent drug.

Physicochemical Properties

The following tables summarize the key physicochemical properties of nitrofurantoin and its monohydrate form. The data for the 13C labeled analogue is extrapolated based on the properties of the unlabeled compound, with the primary change being the molecular weight.

Table 1: Physicochemical Properties of Nitrofurantoin (Anhydrous)

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₄O₅ | [4] |

| Appearance | Lemon yellow crystals or fine yellow powder | [5] |

| Taste | Bitter | [5] |

| Molecular Weight (Unlabeled) | 238.16 g/mol | [4] |

| Molecular Weight (13C₃ Labeled) | 241.16 g/mol (calculated) | N/A |

| Melting Point | Decomposes at 270-272 °C | [6] |

| pKa | 7.2 | [5] |

| Solubility in Water | Very slightly soluble (1 in 5000) | [7] |

| Solubility in Ethanol | Very slightly soluble (1 in 2000) | [7] |

| Solubility in Dimethylformamide | Soluble | [4] |

Table 2: Physicochemical Properties of Nitrofurantoin Monohydrate

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₄O₆ | [8] |

| Molecular Weight (Unlabeled) | 256.17 g/mol | [8] |

| Dehydration Temperature | Endothermic peak at 120-128 °C | [6] |

| Solubility in Water (pH 6.8, 37°C) | 27.4 mg/100 ml | [6] |

Mechanism of Action

Nitrofurantoin's antibacterial effect is a result of its conversion within the bacterial cell into highly reactive electrophilic intermediates. This process is initiated by bacterial nitroreductases. These intermediates then non-specifically attack a multitude of targets within the bacterium, including ribosomal proteins, DNA, and enzymes involved in the citric acid cycle. This multi-targeted approach is believed to be the reason for the low incidence of acquired bacterial resistance to nitrofurantoin.[2][9]

Experimental Protocols

This section outlines the methodologies for determining the key physicochemical properties of nitrofurantoin. These protocols can be applied to both the unlabeled and 13C labeled forms of the compound.

Synthesis of 13C Labeled Nitrofurantoin

Determination of Melting Point (Differential Scanning Calorimetry - DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the nitrofurantoin sample into an aluminum DSC pan. Crimp the pan with a lid.

-

Experimental Conditions: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min).

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event corresponding to melting. For nitrofurantoin, an exothermic event immediately following the endotherm indicates decomposition.

Determination of pKa (UV-Vis Spectrophotometry)

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa of nitrofurantoin (e.g., pH 6.0 to 8.0).

-

Preparation of Nitrofurantoin Solutions: Prepare a stock solution of nitrofurantoin in a suitable solvent (e.g., methanol). Prepare a series of solutions with a constant concentration of nitrofurantoin in each of the buffer solutions.

-

Spectrophotometric Measurement: For each solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 220-450 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance for the ionized and unionized forms. Plot the absorbance at a selected wavelength against the pH of the buffer solutions. The pKa is the pH at which the concentrations of the ionized and unionized forms are equal, which corresponds to the inflection point of the resulting sigmoid curve.

Determination of Solubility (Shake-Flask Method)

-

Equilibrium Saturation: Add an excess amount of nitrofurantoin to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Agitation and Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Quantification: Quantify the concentration of nitrofurantoin in the filtered supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The measured concentration represents the solubility of nitrofurantoin in that solvent at the specified temperature.

Structural and Purity Analysis

13C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve an appropriate amount of the 13C labeled nitrofurantoin in a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire the 13C NMR spectrum using a high-field NMR spectrometer.

-

Data Analysis: The resulting spectrum will show signals corresponding to the 13C atoms in the molecule. The chemical shifts, splitting patterns, and integration of these signals confirm the molecular structure and the position of the 13C labels.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The positions and intensities of the absorption bands provide a characteristic fingerprint of the molecule, confirming the presence of key functional groups.

Powder X-ray Diffraction (PXRD):

-

Sample Preparation: Gently pack the powdered nitrofurantoin sample into a sample holder.

-

Data Acquisition: Mount the sample in the diffractometer and expose it to a monochromatic X-ray beam. Scan through a range of 2θ angles.

-

Data Analysis: The resulting diffraction pattern, with its characteristic peak positions and intensities, can be used to identify the crystalline form (polymorph) of the solid-state sample.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of nitrofurantoin, with a specific focus on its 13C labeled analogue. While direct experimental data for the labeled compound is scarce, the principles of isotopic labeling suggest that its macroscopic properties will be nearly identical to the unlabeled form, with the exception of molecular weight. The provided experimental protocols offer a solid foundation for the characterization of both labeled and unlabeled nitrofurantoin. The visualization of the mechanism of action and a proposed synthetic workflow for the 13C labeled compound further enhance the utility of this guide for researchers and professionals in the field of drug development.

References

- 1. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Physicochemical Properties of Nitrofuratoin Anhydrate and Monohydrate and Their Dissolution [jstage.jst.go.jp]

- 6. Nitrofurantoin (PIM 377) [inchem.org]

- 7. Nitrofurantoin Monohydrate | C8H8N4O6 | CID 9571008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Isotopic Enrichment and Stability of Nitrofurantoin-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nitrofurantoin-13C3, a stable isotope-labeled internal standard essential for the accurate quantification of the antibiotic nitrofurantoin in complex biological matrices. This document details the isotopic enrichment, stability under various stress conditions, and key experimental protocols relevant to its synthesis and analysis.

Introduction to Nitrofurantoin-13C3

Nitrofurantoin-13C3 is a labeled version of nitrofurantoin, a synthetic nitrofuran antibiotic primarily used for the treatment of uncomplicated urinary tract infections.[1] The incorporation of three carbon-13 isotopes into the imidazolidinedione ring provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2] The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical methods.

Table 1: General Properties of Nitrofurantoin-13C3

| Property | Value |

| Chemical Name | 1-[[(5-Nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione-13C3 |

| CAS Number | 1217226-46-4 |

| Molecular Formula | C₅¹³C₃H₆N₄O₅ |

| Molecular Weight | 241.13 g/mol |

| Appearance | Yellow Solid |

| Storage | 2-8°C Refrigerator |

Isotopic Enrichment and Purity

The utility of Nitrofurantoin-13C3 as an internal standard is fundamentally dependent on its high isotopic enrichment and chemical purity. Commercial suppliers typically provide this material with a high degree of labeling and purity.

Table 2: Typical Specifications for Isotopic Enrichment and Purity

| Parameter | Specification |

| Isotopic Enrichment | ≥ 99 atom % ¹³C |

| Chemical Purity | ≥ 98% |

Experimental Protocol: Determination of Isotopic Enrichment by LC-MS

The isotopic enrichment of Nitrofurantoin-13C3 is determined by high-resolution mass spectrometry, which can resolve the different isotopologues.

Objective: To determine the percentage of Nitrofurantoin molecules that are fully labeled with three ¹³C atoms.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Quadrupole-Orbitrap or Time-of-Flight)

Procedure:

-

Sample Preparation: A solution of Nitrofurantoin-13C3 is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation: The sample is injected into the HPLC system to separate the analyte from any potential impurities. A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.

-

Mass Spectrometric Analysis: The mass spectrometer is operated in positive or negative ion mode to detect the molecular ion of Nitrofurantoin-13C3. High-resolution mass spectra are acquired.

-

Data Analysis: The relative intensities of the monoisotopic peak of the unlabeled nitrofurantoin (if present) and the M+1, M+2, and M+3 peaks corresponding to the ¹³C-labeled isotopologues are measured. The isotopic enrichment is calculated by determining the proportion of the M+3 peak relative to the sum of all isotopic peaks, after correcting for the natural abundance of isotopes.[2][3]

Stability of Nitrofurantoin-13C3

The stability of an internal standard is crucial for its reliable use over time. While specific forced degradation studies on Nitrofurantoin-13C3 are not extensively published, data from studies on unlabeled nitrofurantoin provide a strong indication of its stability profile, as the isotopic labeling is not expected to significantly alter its chemical reactivity.

Hydrolytic Stability

Nitrofurantoin is susceptible to hydrolysis, with the rate being highly dependent on pH and temperature. The degradation follows first-order kinetics.[4]

Table 3: Hydrolytic Degradation of Nitrofurantoin

| pH | Temperature (°C) | Half-life (t½) |

| 4 | 20 | 3.9 years |

| 7 | 20 | Significantly shorter than at pH 4 |

| 9 | 20 | Significantly shorter than at pH 7 |

| 9 | 60 | 0.5 days |

Data from a study on unlabeled nitrofurantoin.[4][5]

Photostability

Nitrofurantoin is known to be light-sensitive and can undergo photodegradation. Exposure to simulated solar radiation has been shown to cause rapid degradation, following pseudo-first-order kinetics.[6]

Table 4: Photolytic Degradation of Nitrofurantoin

| Condition | Half-life (t½) |

| Simulated Solar Radiation | < 20 minutes |

Data from a study on unlabeled nitrofurantoin.[6]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[7]

Objective: To assess the stability of Nitrofurantoin-13C3 under various stress conditions.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Nitrofurantoin-13C3 in a suitable solvent.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for a specified period.

-

Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for a specified period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid material or a solution to elevated temperatures (e.g., 80°C).

-

Photodegradation: Expose a solution to UV light (e.g., 254 nm) or simulated sunlight.

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., with UV or MS detection) to quantify the remaining parent compound and detect any degradation products.[8]

Synthesis of Nitrofurantoin-13C3

Generalized Synthetic Protocol

Step 1: Synthesis of ¹³C-labeled 1-aminohydantoin This precursor can be synthesized from ¹³C-labeled starting materials. For instance, ¹³C-labeled glycine can be used as a starting point to construct the hydantoin ring with the desired isotopic labels.[9]

Step 2: Condensation Reaction

-

Dissolve ¹³C-labeled 1-aminohydantoin in a suitable solvent, such as a mixture of water and ethanol.

-

Add an equimolar amount of 5-nitro-2-furaldehyde to the solution.[10][11]

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to catalyze the condensation reaction.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or HPLC.

-

Cool the reaction mixture to room temperature to allow the product, Nitrofurantoin-13C3, to crystallize.

-

Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to achieve high chemical purity.

-

Dry the final product under vacuum.

Visualizations

Mechanism of Action of Nitrofurantoin

dot

Caption: Mechanism of action of nitrofurantoin in bacterial cells.

Experimental Workflow for Analysis

dot

Caption: Logical workflow for the synthesis and qualification of Nitrofurantoin-13C3.

Degradation Pathways of Nitrofurantoin

dot

Caption: Major degradation pathways of nitrofurantoin.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. escholarship.org [escholarship.org]

- 4. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 5-Nitro-2-furaldehyde 99 698-63-5 [sigmaaldrich.com]

- 11. 5-Nitro-2-furaldehyde, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Exploring the Metabolic Fate of Nitrofurantoin: A Technical Guide Using 13C Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathways of the antibiotic nitrofurantoin, with a specific focus on the application of 13C labeling for elucidating its biotransformation. While specific studies utilizing 13C-labeled nitrofurantoin for metabolic pathway exploration are not extensively documented in publicly available literature, this guide synthesizes known metabolic routes with established methodologies in stable isotope-based drug metabolism research. The experimental protocols and quantitative data presented herein are representative and designed to provide a practical framework for researchers in this field.

Introduction to Nitrofurantoin Metabolism

Nitrofurantoin is a widely used antibiotic for the treatment of urinary tract infections. Its efficacy is linked to its rapid absorption and excretion into the urine, where it exerts its antimicrobial effects. The biotransformation of nitrofurantoin is a critical aspect of its pharmacology and toxicology. The primary metabolic pathways involve the reduction of the nitro group and hydroxylation of the furan ring. Understanding these pathways is essential for a complete characterization of the drug's disposition and potential for drug-drug interactions or metabolite-mediated toxicity.

The use of stable isotope labeling, particularly with 13C, offers a powerful tool to trace the metabolic fate of drugs like nitrofurantoin. 13C-labeled compounds can be distinguished from their unlabeled counterparts by mass spectrometry, allowing for the unambiguous identification and quantification of metabolites in complex biological matrices.

Known Metabolic Pathways of Nitrofurantoin

The metabolism of nitrofurantoin is relatively limited, with a significant portion of the drug excreted unchanged in the urine.[1][2] However, two main biotransformation pathways have been identified: nitroreduction and oxidative hydroxylation.

-

Nitroreduction: The most significant metabolic pathway is the reduction of the 5-nitro group to form aminofurantoin.[1][2] This reaction is thought to be mediated by bacterial nitroreductases within the gut microbiota and also by mammalian reductases. The formation of reactive nitroso and hydroxylamine intermediates during this process is believed to be linked to the drug's mechanism of action and potential toxicity.

-

Oxidative Hydroxylation: Hydroxylation of the furan ring has also been reported as a metabolic pathway for nitrofurantoin.[2] This oxidative reaction is likely catalyzed by cytochrome P450 enzymes in the liver.

The following diagram illustrates the primary metabolic pathways of nitrofurantoin.

Hypothetical Quantitative Analysis of Nitrofurantoin Metabolism

The following table presents hypothetical quantitative data from an in vitro experiment incubating 13C-labeled nitrofurantoin with human liver microsomes. This data is illustrative and serves to provide a framework for presenting results from such a study.

| Analyte | Retention Time (min) | [M+H]+ (m/z) of 13C-labeled Analyte | Peak Area (Arbitrary Units) | Percentage of Total Metabolites |

| 13C-Nitrofurantoin | 5.2 | 242.04 | 850,000 | - |

| 13C-Aminofurantoin | 3.8 | 212.06 | 120,000 | 85.7% |

| 13C-Hydroxyfurantoin | 4.5 | 258.04 | 20,000 | 14.3% |

Experimental Protocols for 13C-Nitrofurantoin Metabolic Studies

This section provides a detailed, representative protocol for an in vitro study designed to investigate the metabolic pathways of nitrofurantoin using 13C labeling.

Materials and Reagents

-

13C-Nitrofurantoin: (e.g., Nitrofurantoin-13C3, commercially available[3])

-

Human Liver Microsomes (HLMs): Pooled from multiple donors

-

NADPH Regenerating System: (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate Buffer: 0.1 M, pH 7.4

-

Acetonitrile: HPLC grade, containing 0.1% formic acid

-

Water: HPLC grade, containing 0.1% formic acid

-

Reference Standards: Nitrofurantoin, aminofurantoin, and hydroxyfurantoin (unlabeled)

In Vitro Incubation

-

Preparation: Prepare a stock solution of 13C-nitrofurantoin in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

-

Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

-

Phosphate buffer (0.1 M, pH 7.4)

-

Human Liver Microsomes (final concentration 0.5 mg/mL)

-

13C-Nitrofurantoin (final concentration 10 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for 60 minutes.

-

Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

-

Sample Preparation for Analysis: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A suitable gradient to separate the parent drug from its metabolites (e.g., 5-95% B over 10 minutes).

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan for metabolite identification and selected reaction monitoring (SRM) for quantification.

-

Data Analysis: Identify potential metabolites by searching for the expected mass shifts corresponding to the 13C label and common metabolic transformations (e.g., reduction, hydroxylation). Confirm the identity of metabolites by comparing their fragmentation patterns with those of reference standards.

-

The following diagram outlines the experimental workflow.

Conclusion

The use of 13C labeling provides a robust and reliable method for exploring the metabolic pathways of nitrofurantoin. While the primary routes of nitroreduction and hydroxylation are known, stable isotope studies can offer deeper insights into the formation of minor or novel metabolites, quantify the relative contributions of different pathways, and provide valuable information for assessing the drug's safety and efficacy. The methodologies and representative data presented in this guide offer a solid foundation for researchers to design and execute their own studies into the fascinating biotransformation of this important antibiotic.

References

The Use of Stable Isotope-Labeled Nitrofurantoin (Nitrofurantoin-13C3) in Elucidating Bacterial Resistance Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofurantoin, a cornerstone in the treatment of uncomplicated urinary tract infections for over seven decades, owes its sustained efficacy to a multifaceted mechanism of action that necessitates intracellular activation by bacterial nitroreductases. However, the emergence of resistance, primarily through mutations in these activating enzymes, poses a significant clinical challenge. Stable isotope labeling, a powerful technique in metabolic research, offers a sophisticated approach to unravel the nuanced metabolic alterations associated with drug action and resistance. This technical guide explores the application of 13C-labeled nitrofurantoin (Nitrofurantoin-13C3) as a tool to dissect the metabolic fate of the drug, identify its intracellular targets, and quantify metabolic flux changes in susceptible versus resistant bacterial strains. By providing detailed experimental protocols, data interpretation frameworks, and visualizations of key pathways, this document serves as a comprehensive resource for researchers leveraging stable isotope-labeled compounds to advance our understanding of antimicrobial resistance and to guide the development of novel therapeutic strategies.

Introduction

Nitrofurantoin is a synthetic nitrofuran antibiotic that has been a mainstay in the treatment of uncomplicated urinary tract infections (UTIs) since its introduction in 1953.[1][2][3] Its clinical utility is underscored by a low prevalence of acquired resistance compared to many other antibiotics, a characteristic attributed to its complex mechanism of action.[1][2][3]

Nitrofurantoin: Mechanism of Action and Clinical Significance

Nitrofurantoin is a prodrug, meaning it is inactive until it enters a bacterial cell.[3] Inside the bacterium, it is reduced by flavoproteins, specifically nitroreductases, to generate highly reactive electrophilic intermediates.[4][5] These intermediates are cytotoxic, indiscriminately attacking a wide array of cellular components. They can damage bacterial DNA, inhibit ribosomal proteins to halt protein synthesis, and interfere with crucial metabolic pathways like the citric acid cycle and cell wall synthesis.[1][3][5][6] This multi-targeted assault is believed to be a primary reason for the slow emergence of clinically significant resistance.[4][5]

The Rise of Nitrofurantoin Resistance

Despite its durability, resistance to nitrofurantoin does occur. The predominant mechanism involves the loss-of-function mutations in the genes encoding the activating nitroreductases, primarily nfsA and nfsB.[1][7] When these enzymes are non-functional, the bacterium can no longer efficiently convert nitrofurantoin into its toxic intermediates, rendering the drug ineffective.[7] Additional resistance mechanisms include mutations in the ribE gene, which is involved in the synthesis of a cofactor for the nitroreductases, and the overexpression of efflux pumps that can expel the drug from the cell.[1][7]

Stable Isotope Labeling in Antimicrobial Resistance Research

Stable isotope labeling has become an invaluable tool for studying microbial metabolism and drug-bacterium interactions.[8][9] By replacing atoms in a molecule with their heavier, non-radioactive isotopes (e.g., 13C for 12C), researchers can trace the metabolic fate of compounds within a cell. Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can detect these labeled molecules and their downstream metabolites, providing a dynamic view of metabolic pathways.[10][11][12] This approach, often referred to as metabolic flux analysis, can reveal how bacteria adapt their metabolism in response to antibiotics and how resistant strains differ from their susceptible counterparts.[10][12]

The Promise of Nitrofurantoin-13C3

The synthesis of nitrofurantoin with a 13C label (Nitrofurantoin-13C3) provides a powerful probe to investigate its mechanism and resistance at a molecular level. By tracking the 13C atoms from the drug molecule, researchers can:

-

Trace the metabolic fate of nitrofurantoin: Determine how the drug is processed and which cellular components it or its reactive intermediates interact with.

-

Identify drug-target interactions: Pinpoint the specific proteins, nucleic acids, and metabolites that are adducted by the activated drug.

-

Quantify metabolic perturbations: Measure how bacterial metabolic pathways are altered upon exposure to nitrofurantoin and how these changes differ in resistant strains.

This guide provides a framework for utilizing Nitrofurantoin-13C3 in such studies, offering detailed protocols and data interpretation strategies.

Mechanisms of Nitrofurantoin Action and Resistance

The efficacy of nitrofurantoin is contingent on its intracellular activation, and resistance arises from the disruption of this process.

Activation of Nitrofurantoin in Susceptible Bacteria

In susceptible bacteria, nitrofurantoin is taken up and sequentially reduced by the oxygen-insensitive nitroreductases NfsA and NfsB.[1] This process, which utilizes NADH or NADPH as electron donors, generates a cascade of reactive intermediates that are responsible for the drug's bactericidal activity.

Caption: Intracellular activation of nitrofurantoin in susceptible bacteria.

Key Resistance Mechanisms

Resistance to nitrofurantoin primarily emerges through genetic mutations that prevent the formation of its toxic metabolites.

Caption: Primary mechanisms of bacterial resistance to nitrofurantoin.

Experimental Protocols

This section outlines a general workflow for studying nitrofurantoin resistance using Nitrofurantoin-13C3.

Bacterial Strains and Culture Conditions

-

Strains: Include a wild-type susceptible strain (e.g., E. coli MG1655), and corresponding isogenic mutants with deletions or loss-of-function mutations in nfsA, nfsB, or both (ΔnfsA, ΔnfsB, ΔnfsAΔnfsB). Clinically isolated resistant strains can also be used for comparison.

-

Media: Use a defined minimal medium (e.g., M9 minimal medium) with a known concentration of a primary carbon source (e.g., glucose) to ensure that the 13C label from Nitrofurantoin-13C3 can be distinguished from the carbon source.

-

Culture: Grow bacteria to mid-logarithmic phase (OD600 ≈ 0.4-0.6) before initiating experiments.

Minimum Inhibitory Concentration (MIC) Determination

Determine the MIC of nitrofurantoin for each strain using the broth microdilution method according to CLSI guidelines. This will establish the baseline susceptibility and inform the concentrations of Nitrofurantoin-13C3 to be used in labeling experiments (typically sub-MIC, MIC, and supra-MIC levels).

Nitrofurantoin-13C3 Labeling Experiment Workflow

The core of the study involves exposing the bacterial cultures to Nitrofurantoin-13C3 and then analyzing the incorporation of the 13C label into intracellular metabolites.

Caption: Workflow for a stable isotope labeling experiment with Nitrofurantoin-13C3.

-

Exposure: Add Nitrofurantoin-13C3 to the mid-log phase cultures at the desired concentrations.

-

Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), withdraw aliquots of the culture.

-

Quenching: Immediately quench metabolic activity by rapidly cooling the sample, for instance, by mixing with cold methanol. This is critical to prevent further metabolic changes after sampling.

-

Metabolite Extraction: Pellet the cells by centrifugation and extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of acetonitrile, methanol, and water).

LC-MS/MS Analysis

-

Technique: Use a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS) to separate and detect the metabolites.

-

Analysis: Monitor for the mass shift corresponding to the incorporation of 13C atoms. For example, if a metabolite has been adducted by a fragment of Nitrofurantoin-13C3 containing three 13C atoms, its mass will be shifted by approximately +3 Da.

-

Quantification: Compare the peak intensities of the labeled (M+3) and unlabeled (M) forms of metabolites across different strains and conditions to quantify the extent of drug interaction and metabolic perturbation.

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison between susceptible and resistant strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Nitrofurantoin against Susceptible and Resistant E. coli Strains

| Strain | Genotype | Nitrofurantoin MIC (µg/mL) | Phenotype |

| WT | Wild-Type | 16 | Susceptible |

| ΔnfsA | nfsA deletion | 64 | Intermediate |

| ΔnfsB | nfsB deletion | 32 | Intermediate |

| ΔnfsAΔnfsB | Double deletion | 256 | Resistant |

Note: These are representative values; actual MICs may vary.

Table 2: Hypothetical Mass Spectrometry Data for 13C-Labeled Metabolites after Nitrofurantoin-13C3 Treatment

This table illustrates the type of data that could be generated from an LC-MS/MS analysis, showing the relative abundance of a hypothetical 13C-labeled metabolite adduct in different strains.

| Metabolite Adduct | Strain | Relative Abundance (M+3 Peak Area) | Interpretation |

| Glutathione-NFT-13C3 | WT | 1.00 (normalized) | High level of drug activation and adduction. |

| Glutathione-NFT-13C3 | ΔnfsA | 0.25 | Reduced drug activation. |

| Glutathione-NFT-13C3 | ΔnfsB | 0.60 | Partial reduction in drug activation. |

| Glutathione-NFT-13C3 | ΔnfsAΔnfsB | 0.01 | Negligible drug activation. |

Conclusion and Future Perspectives

The use of Nitrofurantoin-13C3 offers a powerful strategy to move beyond genetic markers of resistance and to understand the functional, metabolic consequences of these genetic changes. By tracing the drug's path through the bacterial cell, researchers can gain unprecedented insights into its mechanism of action and the metabolic rewiring that enables resistance. This knowledge can be instrumental in:

-

Identifying novel biomarkers of resistance: Metabolic signatures identified through these studies could lead to the development of rapid, metabolism-based diagnostic tests for nitrofurantoin resistance.

-

Discovering new drug targets: Understanding the metabolic vulnerabilities of resistant strains may reveal new targets for adjunct therapies that could resensitize bacteria to nitrofurantoin or other antibiotics.

-

Guiding the development of new antibiotics: The principles learned from nitrofurantoin's multi-target mechanism can inform the design of new drugs that are less prone to resistance.

References

- 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insights into durability against resistance from the antibiotic nitrofurantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Rapid detection of antibiotic resistance based on mass spectrometry and stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass spectrometry-based metabolomics for the investigation of antibiotic-bacterial interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Bacterial Metabolism During Biofilm Growth Investigated by 13C Tracing [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and characterization of Nitrofurantoin-13C3

An In-depth Technical Guide to the Chemical Structure and Characterization of Nitrofurantoin-13C3

Introduction

Nitrofurantoin is a broad-spectrum antibiotic commonly used for the treatment of urinary tract infections.[1] In pharmacokinetic and metabolic studies, as well as in quantitative bioanalytical assays, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. Nitrofurantoin-13C3 is the stable isotope-labeled analog of Nitrofurantoin, containing three Carbon-13 (¹³C) atoms.[1][2] This substitution results in a mass shift of +3 Da, allowing for its differentiation from the unlabeled drug in mass spectrometry-based methods, without significantly altering its chemical and physical properties.[3] This guide provides a detailed overview of the for researchers, scientists, and drug development professionals.

Chemical Structure

Nitrofurantoin-13C3 is chemically named 1-[[(5-nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione-¹³C₃.[4] The three ¹³C atoms are incorporated into the imidazolidinedione ring of the molecule. This specific labeling provides a robust internal standard for quantitative analysis.

Unlabeled Nitrofurantoin

Nitrofurantoin-13C3

Physicochemical and Analytical Data

The characterization of Nitrofurantoin-13C3 relies on a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and isotopic enrichment. The following table summarizes key quantitative data.

| Parameter | Nitrofurantoin (Unlabeled) | Nitrofurantoin-13C3 | Reference(s) |

| Molecular Formula | C₈H₆N₄O₅ | C₅[¹³C]₃H₆N₄O₅ | [2][4][5] |

| Molecular Weight | 238.16 g/mol | 241.14 g/mol | [2][3][5] |

| Mass Shift | N/A | M+3 | [3] |

| Minimum Purity | Typically >98% (pharmaceutical grade) | ≥98% | [7] |

| Isotopic Enrichment | N/A | ≥99% ¹³C | [7] |

| Appearance | Yellow Solid | Yellow Solid | |

| Solubility | Slightly soluble in Methanol and DMSO | Slightly soluble in Methanol and DMSO | [4] |

| UV Maximum (HPLC) | 254 nm, 370 nm | 254 nm, 370 nm | [8][9] |

| LC-MS/MS Transition | m/z 237.0 → 151.8 (deprotonated) | m/z 240.0 → 154.8 (expected) | [10] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and quantification of Nitrofurantoin-13C3.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the chemical purity of Nitrofurantoin-13C3.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: Ascentis Express C18, 7.5 cm x 4.6 mm, 2.7 µm particle size.[9]

-

Mobile Phase: A mixture of 0.1% Triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in an 80:20 (v/v) ratio.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 30°C.[9]

-

Detector Wavelength: 254 nm.[9]

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a stock solution of Nitrofurantoin-13C3 in a suitable diluent (e.g., Acetonitrile:Water 25:75 v/v).

-

Prepare working standard solutions by diluting the stock solution to a concentration range of 50-150 µg/mL.[9]

-

Inject the standards and sample solutions into the HPLC system.

-

The retention time for Nitrofurantoin is approximately 2.0 minutes under these conditions.[9]

-

Purity is calculated based on the area percentage of the main peak.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Isotopic Enrichment

This protocol is designed for the quantification of Nitrofurantoin in biological matrices, using Nitrofurantoin-13C3 as an internal standard.

-

Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: BDS Hypersil C18, 100 mm × 4.6 mm, 5 µm.[10]

-

Mobile Phase: Isocratic elution with a suitable mixture of organic solvent (e.g., methanol or acetonitrile) and aqueous buffer (e.g., ammonium formate).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Nitrofurantoin (Analyte): m/z 237.0 → 151.8.[10]

-

Nitrofurantoin-13C3 (Internal Standard): m/z 240.0 → 154.8 (expected).

-

-

-

Sample Preparation (from plasma):

-

To 100 µL of human plasma, add the internal standard solution (Nitrofurantoin-13C3).

-

Perform protein precipitation with methanol or liquid-liquid extraction with ethyl acetate.[8][11] Alternatively, use Solid Phase Extraction (SPE) on Strata-X cartridges for cleaner samples.[10]

-

Evaporate the supernatant/organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

-

-

Data Analysis: The concentration of Nitrofurantoin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Isotopic enrichment is confirmed by the absence of a significant signal at the unlabeled mass transition in a pure sample of the labeled standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹³C NMR is used to confirm the positions of the carbon-13 labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure:

-

Dissolve an adequate amount of Nitrofurantoin-13C3 in the deuterated solvent.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The spectrum of Nitrofurantoin-13C3 will show enhanced signals for the three carbon atoms in the imidazolidinedione ring due to the ¹³C enrichment, confirming the labeling positions. A comparison with the ¹³C NMR spectrum of unlabeled Nitrofurantoin can aid in peak assignment.[12][13]

-

Workflow and Characterization Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of a stable isotope-labeled compound like Nitrofurantoin-13C3.

Caption: Workflow for Synthesis and Characterization of Nitrofurantoin-13C3.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Nitrofurantoin-13C3 VETRANAL , analytical standard 1217226-46-4 [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Nitrofurantoin -13C3 | CAS No- 1217226-46-4 | Simson Pharma Limited [simsonpharma.com]

- 6. Nitrofurantoin-13C3 | CymitQuimica [cymitquimica.com]

- 7. schd-shimadzu.com [schd-shimadzu.com]

- 8. Sensitive determination of nitrofurantoin in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijcpa.in [ijcpa.in]

- 10. Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-performance liquid-chromatographic assay for nitrofurantoin in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nitrofurantoin(67-20-9) 13C NMR spectrum [chemicalbook.com]

Navigating In Vitro Research: The Role of Nitrofurantoin-13C3 as an Internal Standard

For researchers, scientists, and drug development professionals, understanding the nuances of in vitro studies is paramount. This technical guide addresses the role and application of Nitrofurantoin-13C3 in the context of in vitro investigations of the antibiotic Nitrofurantoin.

While preliminary in vitro studies focusing directly on Nitrofurantoin-13C3 as a primary investigational compound are not documented in publicly available literature, its significance in research is crucial. Nitrofurantoin-13C3 serves as a stable isotope-labeled internal standard for the accurate quantification of Nitrofurantoin in complex biological matrices during in vitro and in vivo experiments.[1][2] Its use is essential for methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to ensure precise and reliable measurement of the parent drug's concentration.[1]

This guide will now delve into the established in vitro studies of Nitrofurantoin, highlighting its mechanism of action, and providing exemplary experimental protocols where the use of an internal standard like Nitrofurantoin-13C3 would be integral for quantitative analysis.

The Multifaceted Mechanism of Action of Nitrofurantoin

Nitrofurantoin exerts its antibacterial effect through a complex series of intracellular events.[3] Once it enters the bacterial cell, it is reduced by bacterial flavoproteins, such as nitroreductases, into highly reactive electrophilic intermediates.[4][5] These intermediates are the primary agents of cellular disruption, targeting multiple vital processes simultaneously. This multi-targeted approach is believed to be the reason for the low incidence of acquired bacterial resistance to the drug.[5][6]

The reactive intermediates of Nitrofurantoin have been shown to:

-

Inhibit DNA and RNA synthesis: By damaging nucleic acids, they prevent bacterial replication and transcription.[4][5][6]

-

Disrupt protein synthesis: They can inactivate or alter ribosomal proteins, halting the production of essential enzymes and structural proteins.[3][6]

-

Interfere with metabolic pathways: The drug can inhibit crucial metabolic processes like the citric acid cycle.[4][5]

-

Impede cell wall synthesis: The integrity of the bacterial cell wall can be compromised, leading to cell lysis.[3][6]

The following diagram illustrates the proposed signaling pathway for Nitrofurantoin's mechanism of action.

Caption: Proposed mechanism of action for Nitrofurantoin within a bacterial cell.

In Vitro Susceptibility Testing of Nitrofurantoin

A cornerstone of in vitro antibiotic evaluation is determining the minimum inhibitory concentration (MIC) against various bacterial strains. The following protocol outlines a standard broth microdilution method for this purpose.

Experimental Protocol: Broth Microdilution Susceptibility Testing

1. Preparation of Materials:

- Bacterial isolates to be tested (e.g., uropathogenic E. coli).

- Nitrofurantoin stock solution (and Nitrofurantoin-13C3 for analytical validation if needed).

- Mueller-Hinton Broth (MHB).

- 96-well microtiter plates.

- Spectrophotometer.

2. Inoculum Preparation:

- Culture the bacterial strain overnight on an appropriate agar medium.

- Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

- Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Nitrofurantoin Dilutions:

- Prepare a serial two-fold dilution of Nitrofurantoin in MHB in the 96-well plate. A typical concentration range is 0.5 to 256 mg/L.[7]

- Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

4. Inoculation and Incubation:

- Add the prepared bacterial inoculum to each well containing the Nitrofurantoin dilutions.

- Seal the plate and incubate at 35 ± 1 °C for 18 ± 2 hours under atmospheric conditions.[7]

5. Determination of MIC:

- Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Nitrofurantoin that completely inhibits visible bacterial growth.

- For quantitative analysis of drug concentration stability or uptake, samples from the wells can be taken and analyzed using LC-MS with Nitrofurantoin-13C3 as an internal standard.

Quantitative Data: Nitrofurantoin MIC Breakpoints

The following table summarizes the clinical breakpoints for Nitrofurantoin against E. coli as established by EUCAST (European Committee on Antimicrobial Susceptibility Testing).

| Bacterial Species | Method | Susceptible (mg/L) | Resistant (mg/L) |

| Escherichia coli | Broth Microdilution | ≤ 64 | > 64 |

Data sourced from EUCAST guidelines referenced in related studies.[7]

Experimental Workflow for In Vitro Antibacterial Testing

The logical flow of in vitro antibacterial testing is crucial for obtaining reproducible and meaningful results. The diagram below outlines a general workflow.

Caption: General experimental workflow for in vitro antibacterial susceptibility testing.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Nitrofurantoin-13C3 | CymitQuimica [cymitquimica.com]

- 3. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 4. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Nitrofurantoin Analysis in Plasma using a ¹³C₃-Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of nitrofurantoin in plasma samples. The use of a ¹³C₃-labeled nitrofurantoin internal standard (¹³C₃-IS) is strongly recommended to ensure the highest accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis.

Three common and effective sample preparation techniques are described: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). Each method is presented with a detailed protocol and a summary of expected quantitative performance.

Introduction

Nitrofurantoin is an antibiotic commonly used to treat urinary tract infections. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as ¹³C₃-nitrofurantoin, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ¹³C₃-IS co-elutes with the analyte and experiences similar ionization effects, providing a reliable means to correct for analytical variability.

While the following protocols have been established with other internal standards, they are directly applicable for use with a ¹³C₃-IS. The primary adaptation will be in the mass spectrometer settings to monitor the specific mass-to-charge (m/z) transitions for nitrofurantoin and ¹³C₃-nitrofurantoin.

Recommended Mass Transitions for LC-MS/MS Analysis:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Nitrofurantoin | 238.1 | 134.1 |

| ¹³C₃-Nitrofurantoin (IS) | 241.1 | 137.1 |

Sample Preparation Protocols

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective method for cleaning up complex plasma samples, resulting in high recovery and minimal matrix effects. This protocol is based on the use of a polymeric reversed-phase SPE cartridge.

Experimental Workflow for SPE

Caption: Workflow for Solid-Phase Extraction of Nitrofurantoin from Plasma.

Detailed Protocol:

-

Sample Pre-treatment:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add an appropriate volume of ¹³C₃-IS working solution.

-

Vortex mix for 10 seconds.

-

-

SPE Cartridge Conditioning:

-

Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X, 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum or positive pressure to pass the sample through the sorbent.

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

-

Elution:

-

Elute the nitrofurantoin and ¹³C₃-IS from the cartridge with 1 mL of an appropriate solvent, such as acetonitrile/water (60:40, v/v).

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Vortex and transfer to an autosampler vial.

-

Liquid-Liquid Extraction (LLE)

LLE is a classic and cost-effective technique for extracting analytes from a liquid matrix into an immiscible organic solvent. Ethyl acetate is a commonly used solvent for the extraction of nitrofurantoin.

Experimental Workflow for LLE

Caption: Workflow for Liquid-Liquid Extraction of Nitrofurantoin from Plasma.

Detailed Protocol:

-

Sample Preparation:

-

To 200 µL of plasma in a suitable tube, add the ¹³C₃-IS.

-

Optionally, add a small volume of buffer to adjust the pH, which can optimize extraction efficiency.

-

-

Extraction:

-

Add 1 mL of ethyl acetate.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

-

Phase Separation:

-

Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

-

Collection:

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

-

Dry-down and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase.

-

Vortex and transfer to an autosampler vial for analysis.

-

Protein Precipitation (PP)

Protein precipitation is the simplest and fastest sample preparation method, making it suitable for high-throughput analysis. Acetonitrile is a common precipitating agent.

Experimental Workflow for PP

Caption: Workflow for Protein Precipitation of Nitrofurantoin from Plasma.

Detailed Protocol:

-

Precipitation:

-

In a microcentrifuge tube, combine 100 µL of plasma with the ¹³C₃-IS.

-

Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to plasma is common).

-

-

Mixing:

-

Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

-

Analysis:

-

The supernatant can be directly injected into the LC-MS/MS system.

-

Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.

-

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of nitrofurantoin in plasma using the described sample preparation techniques. The use of a ¹³C₃-IS is expected to yield excellent precision and accuracy.

Table 1: Recovery and Matrix Effect

| Preparation Method | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

| Solid-Phase Extraction | > 92% | > 91% | Minimal (< 5%) |

| Liquid-Liquid Extraction | ~80% | Not specified | Variable |

| Protein Precipitation | > 90% | Not specified | Can be significant |

Table 2: Linearity and Sensitivity

| Preparation Method | Linearity Range (ng/mL) | LLOQ (ng/mL) |

| Solid-Phase Extraction | 5.00 - 1500 | 5.00 |

| Liquid-Liquid Extraction | 10.1 - 999.9 | 10.1 |

| Protein Precipitation | 10.45 - 1033.9 | 10.45 |

Table 3: Precision and Accuracy

| Preparation Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Solid-Phase Extraction | ≤ 5.8% | ≤ 5.8% | 94.3 - 100.6 |

| Liquid-Liquid Extraction | 2.1 - 11.0 | 6.5 - 12.4 | 83.6 - 107.2 |

| Protein Precipitation | Not specified | Not specified | Not specified |

Conclusion

The choice of sample preparation technique for nitrofurantoin analysis in plasma depends on the specific requirements of the study.

-

Solid-Phase Extraction offers the cleanest extracts and the best overall performance, making it ideal for methods requiring high sensitivity and accuracy.

-

Liquid-Liquid Extraction provides a good balance between cleanliness and cost-effectiveness.

-

Protein Precipitation is the most rapid method and is well-suited for high-throughput screening, although it may be more susceptible to matrix effects.

Regardless of the chosen method, the incorporation of a ¹³C₃-labeled internal standard is paramount for robust and reliable quantification of nitrofurantoin in plasma, ensuring data of the highest quality for drug development and clinical research.

Application Notes and Protocols for Nitrofurantoin-¹³C₃ in Tissue Distribution Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofurantoin is a widely utilized antibiotic for treating urinary tract infections. Understanding its distribution within various tissues is crucial for assessing its efficacy and potential toxicity. The use of stable isotope-labeled compounds, such as Nitrofurantoin-¹³C₃, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and specific method for quantitative analysis in biological matrices. This document outlines a detailed protocol for conducting a tissue distribution study of Nitrofurantoin-¹³C₃ in a rodent model, from animal dosing to bioanalytical analysis.

Data Presentation

Table 1: Representative Tissue Distribution of Nitrofurantoin in Rats Following a Single Oral Dose (10 mg/kg)

| Tissue | Time Point 1 (e.g., 1 hour) (µg/g) | Time Point 2 (e.g., 4 hours) (µg/g) | Time Point 3 (e.g., 24 hours) (µg/g) |

| Plasma | 1.2 | 0.5 | < 0.1 |

| Kidney | 15.8 | 6.2 | 0.3 |

| Liver | 2.5 | 1.1 | < 0.1 |

| Lung | 0.8 | 0.3 | < 0.1 |

| Spleen | 0.6 | 0.2 | < 0.1 |

| Heart | 0.5 | 0.2 | < 0.1 |

| Brain | < 0.1 | < 0.1 | < 0.1 |

| Muscle | 0.4 | 0.1 | < 0.1 |

| Fat | 0.2 | < 0.1 | < 0.1 |

Note: These values are illustrative and intended to represent the expected relative distribution. Actual concentrations will vary based on experimental conditions.

Experimental Protocols

This section provides a detailed methodology for a tissue distribution study of Nitrofurantoin-¹³C₃.

Animal Handling and Dosing Protocol

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 200-250 g).

-

Acclimation: Animals should be acclimated for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Grouping: Animals are divided into groups for each time point (e.g., 1, 4, 8, 24, and 48 hours), with a typical group size of n=3-5 animals.

-

Dosing Formulation: Nitrofurantoin-¹³C₃ is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

-

Administration: Administer a single oral dose of Nitrofurantoin-¹³C₃ (e.g., 10 mg/kg) via oral gavage.

Sample Collection Protocol

-

Anesthesia: At the designated time points, anesthetize the animals using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

-

Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at 4°C to separate the plasma.

-

Tissue Collection: Perfuse the animals with cold saline to remove blood from the tissues. Carefully dissect, weigh, and collect the following tissues: kidneys, liver, lungs, spleen, heart, brain, muscle, and fat.

-

Sample Storage: Immediately freeze all plasma and tissue samples in liquid nitrogen and store them at -80°C until analysis.

Tissue Homogenization and Sample Preparation Protocol

-

Tissue Homogenization:

-

To a pre-weighed tissue sample, add a 3-fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the samples on ice throughout the process.

-

-

Protein Precipitation:

-

To a 100 µL aliquot of tissue homogenate or plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., unlabeled Nitrofurantoin).

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis Protocol

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Nitrofurantoin-¹³C₃ and the internal standard.

-

Bioanalytical Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

-

Selectivity and Specificity: Ensure no interference from endogenous components in the matrix.

-

Calibration Curve: Establish a linear range with at least six non-zero standards.

-

Accuracy and Precision: Determine within-run and between-run accuracy and precision at multiple quality control (QC) concentrations (low, medium, and high).

-

Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

-

Recovery: Determine the extraction efficiency of the analyte from the matrix.

-

Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, and long-term).

Visualizations

Experimental Workflow for Tissue Distribution Study

Caption: Experimental workflow for a rodent tissue distribution study.

References

Application of Nitrofurantoin-13C3 in Environmental Sample Analysis

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrofurantoin is a synthetic broad-spectrum antibiotic commonly used to treat urinary tract infections. Due to its widespread use, there is a growing concern about its potential environmental contamination and the subsequent development of antibiotic resistance. Accurate and sensitive analytical methods are crucial for monitoring nitrofurantoin residues in various environmental matrices. The use of an isotopically labeled internal standard, such as Nitrofurantoin-13C3, is essential for robust and reliable quantification by correcting for matrix effects and variations in sample preparation and instrument response. This document provides a detailed protocol for the analysis of nitrofurantoin in environmental water and soil samples using Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Nitrofurantoin-13C3 as an internal standard.

Analytical Workflow Overview

The overall workflow for the analysis of nitrofurantoin in environmental samples involves sample collection and preparation, followed by instrumental analysis. A key aspect of this protocol is the use of Nitrofurantoin-13C3 as an internal standard, which is added at the beginning of the sample preparation process to ensure accurate quantification.

Figure 1: General workflow for the analysis of Nitrofurantoin in environmental samples.

Experimental Protocols

Materials and Reagents

-

Nitrofurantoin (analytical standard, >99% purity)

-

Nitrofurantoin-13C3 (internal standard, >98% isotopic purity)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (deionized or Milli-Q)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (analytical grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, Strata-X)

-

Syringes and filters (0.22 µm)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve nitrofurantoin and Nitrofurantoin-13C3 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of nitrofurantoin by serial dilution of the stock solution with a suitable solvent (e.g., methanol/water).

-

Internal Standard Spiking Solution: Prepare a working solution of Nitrofurantoin-13C3 at a concentration of 1 µg/mL in methanol.

Sample Preparation

-

Collect water samples in clean amber glass bottles to prevent photodegradation.

-

Filter the water sample (e.g., 100 mL) through a 0.45 µm glass fiber filter.

-

Spike the filtered water sample with a known amount of Nitrofurantoin-13C3 internal standard solution (e.g., to achieve a final concentration of 10 ng/L).

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge (e.g., Oasis HLB, 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the spiked water sample onto the cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

Elute the analytes with 2 x 2 mL of methanol.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

-

Collect soil or sediment samples and air-dry them in the dark.

-

Sieve the dried samples to remove large debris.

-

Accurately weigh 5 g of the homogenized sample into a centrifuge tube.

-

Spike the sample with a known amount of Nitrofurantoin-13C3 internal standard solution.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction:

-

Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer).

-

-

The extract can be directly analyzed or subjected to a clean-up step using dispersive SPE (d-SPE) if the matrix is complex.

-

Evaporate the final extract to dryness and reconstitute as described for water samples.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

Figure 2: LC-MS/MS analytical workflow.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Recommended Conditions |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | Nitrofurantoin: m/z 237.0 → 151.8 (Quantifier), m/z 237.0 → 191.0 (Qualifier) Nitrofurantoin-13C3: m/z 240.0 → 154.8 (Quantifier) |

| Collision Energy | Optimized for each transition |

| Source Temperature | 500 °C |

Data Presentation and Validation

Quantitative data should be summarized in clear and structured tables. Method validation should be performed according to established guidelines (e.g., ICH, FDA) to ensure the reliability of the results.

Table 2: Typical Method Validation Parameters

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/L |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/L |

| Recovery (%) | 80 - 110% |

| Precision (RSD%) | < 15% |

| Matrix Effect (%) | 85 - 115% |

Note: These values are indicative and may vary depending on the specific matrix and instrumentation.

Signaling Pathways and Logical Relationships

The core principle of using an isotopically labeled internal standard is based on the assumption that the analyte and the internal standard behave identically during sample preparation and analysis. This relationship ensures that any loss of analyte during the process is compensated for by a proportional loss of the internal standard, leading to an accurate quantification.

Application Note: Advanced Mass Spectrometry for Nitrofurantoin Quantification

Introduction

Nitrofurantoin is a synthetic, broad-spectrum antibacterial agent primarily used for the treatment and prophylaxis of uncomplicated lower urinary tract infections.[1] Given its therapeutic importance and the need to monitor its presence in various biological matrices for pharmacokinetic studies and food safety, highly sensitive and selective analytical methods are required.[2][3] Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques have become the gold standard for the quantification of nitrofurantoin and its metabolites, offering superior sensitivity, specificity, and high-throughput capabilities compared to other methods like HPLC-UV or immunoassays.[2][4]

This document provides detailed protocols and application notes for the quantification of nitrofurantoin in human plasma and its metabolites in animal-derived food products using advanced mass spectrometry techniques.

Quantitative Method Performance Summary

The following tables summarize the performance of various LC-MS/MS-based methods for the quantification of nitrofurantoin and its metabolites in different biological matrices.

Table 1: Nitrofurantoin Quantification in Human Plasma

| Sample Preparation | LC-MS/MS System | LOQ (ng/mL) | Linear Range (ng/mL) | Mean Recovery (%) | Internal Standard | Reference |

| Solid Phase Extraction (SPE) | Triple Quadrupole | 5.00 | 5.00 - 1500 | > 92% | Nitrofurazone | [1][5][6] |

| Protein Precipitation | Triple Quadrupole | 10.451 | 10.451 - 1033.897 | 90% | Losartan | [7] |

| Protein Precipitation | UHPLC-DAD | 50 (µg/L) | 50 - 1250 (µg/L) | N/A | Furazolidone | [4][8] |

Table 2: Nitrofuran Metabolite Quantification in Animal Tissues & Products

| Analyte (Metabolite) | Sample Preparation | LC-MS/MS System | LOQ (µg/kg) | Linear Range (µg/kg) | Mean Recovery (%) | Reference |

| AHD (from Nitrofurantoin) | Hydrolysis, Derivatization, LLE | Triple Quadrupole (API 4000) | 0.1 | 0.05 - 5.0 (pg range) | ~70% | [2] |

| AHD, AOZ, AMOZ, SEM | Hydrolysis, Derivatization, SPE | UHPLC-MS/MS | 0.5 (Spike Level) | 0.50 - 10.0 | 88.9 - 107.3% | [9] |

| Eight Metabolites | Microwave Derivatization, QuEChERS | LC-MS/MS | 0.013 - 0.200 (CCα) | 0.02 - 5.00 | N/A | [10] |

AHD: 1-aminohydantoin; AOZ: 3-amino-2-oxazolidinone; AMOZ: 3-amino-5-morpholinomethyl-2-oxazolidinone; SEM: semicarbazide. CCα: Decision Limit.

Experimental Workflows and Protocols

Protocol 1: Quantification of Nitrofurantoin in Human Plasma via LC-MS/MS